1-Mesityl-5-(methylthio)-1H-tetrazole

Beschreibung

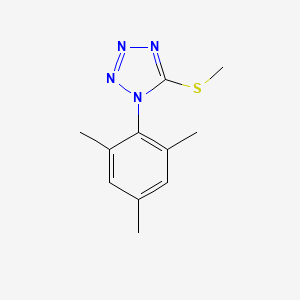

1-Mesityl-5-(methylthio)-1H-tetrazole is a tetrazole derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the 1-position and a methylthio (-SCH₃) substituent at the 5-position. The compound’s molecular formula is C₁₁H₁₃N₄S, with a molecular weight of 233.31 g/mol. It is a white crystalline solid with a melting point of 149–152°C and a predicted boiling point of 293.8±23.0°C . The methylthio group enhances its nucleophilicity, making it a valuable intermediate in organic synthesis, particularly in the preparation of coordination polymers and pharmaceuticals .

Eigenschaften

Molekularformel |

C11H14N4S |

|---|---|

Molekulargewicht |

234.32 g/mol |

IUPAC-Name |

5-methylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |

InChI |

InChI=1S/C11H14N4S/c1-7-5-8(2)10(9(3)6-7)15-11(16-4)12-13-14-15/h5-6H,1-4H3 |

InChI-Schlüssel |

ZTZQXZZGSIFWNO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC)C |

Löslichkeit |

7 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-5-(methylthio)-1H-tetrazole typically involves the reaction of mesityl-substituted hydrazine with methylthio-substituted nitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a Lewis acid, to facilitate the formation of the tetrazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Mesityl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Mesityl-5-(methylthio)-1H-tetrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-Mesityl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrazole Derivatives

Structural and Physical Properties

The substituents on the tetrazole ring significantly influence physical properties like melting points, solubility, and stability. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Methylthio (-SCH₃) substituents generally lower melting points compared to methyl (-CH₃) groups, as seen in 5-(methylthio)-1H-tetrazole (149–152°C) vs. 5-methyl-1H-tetrazole (220°C) .

- Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher melting points due to stronger intermolecular forces .

Challenges :

- Sterically hindered mesityl derivatives require stringent reaction conditions, often leading to lower yields compared to simpler aryl or benzyl analogues .

- Bromopropylthio intermediates (e.g., in ) necessitate careful handling due to their reactivity .

Coordination Chemistry

Spectroscopic and Analytical Data

- IR Spectroscopy : S–C and N–H stretches in 5-(methylthio)tetrazoles appear at 650–750 cm⁻¹ and 3100–3300 cm⁻¹ , respectively .

- NMR : ¹H NMR signals for methylthio groups resonate at δ 2.5–3.0 ppm , while mesityl methyl protons appear at δ 2.2–2.4 ppm .

- Mass Spectrometry : Molecular ion peaks for 1-mesityl derivatives align with calculated values (e.g., m/z 233 for C₁₁H₁₃N₄S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.